N-méthyl-2,3-dihydro-1H-indén-2-amine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, NM-2-AI serves as a crucial building block for synthesizing novel organic compounds. Its reactivity allows it to participate in various chemical reactions:

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | N-methyl-2,3-dihydro-1H-inden-1-one | Potassium permanganate (KMnO4) |

| Reduction | NM-2-AI | Sodium borohydride (NaBH4) |

| Substitution | Various substituted derivatives | Alkyl halides under basic conditions |

These reactions facilitate the study of reaction mechanisms and the development of new materials with tailored properties.

Biology

NM-2-AI exhibits significant biological activity, particularly as a psychoactive agent. It acts as a norepinephrine reuptake inhibitor and has been studied for its interactions with various receptors:

-

Mechanism of Action : NM-2-AI increases norepinephrine levels in the synaptic cleft by inhibiting its reuptake, influencing neurotransmitter systems involved in mood regulation and cognitive functions .

Receptor Type Role TAAR1 receptor agonist Modulates neurotransmitter release Alpha-2A adrenergic receptor agonist Affects sympathetic nervous system activity 5-HT1A and 5-HT2A receptors Involved in mood and anxiety regulation

Research indicates potential therapeutic applications in treating neurological disorders such as depression and anxiety due to these interactions .

Industry

In industrial applications, NM-2-AI is utilized in the synthesis of specialty chemicals and materials with specific properties. Its unique structure allows for the development of compounds with desired functionalities for use in pharmaceuticals and agrochemicals.

Case Study 1: Neuropharmacological Research

A study investigated the effects of NM-2-AI on animal models to evaluate its potential as an antidepressant. The results indicated that NM-2-AI significantly improved behavioral outcomes compared to control groups, suggesting its efficacy in modulating mood-related pathways .

Case Study 2: Synthesis of Bioactive Compounds

Another research project focused on synthesizing novel triazolopyrimidine derivatives using NM-2-AI as a precursor. These derivatives demonstrated enhanced selectivity against Plasmodium DHODH, indicating potential applications in malaria treatment. The study highlighted NM-2-AI's role in developing compounds with improved pharmacokinetic profiles .

Mécanisme D'action

N-Methyl-2,3-dihydro-1H-inden-2-amine

, also known as N-methyl-2-aminoindane , is a psychoactive drug and research chemical . Here is an overview of its mechanism of action:

Target of Action

The primary targets of N-methyl-2-aminoindane are the norepinephrine reuptake system, TAAR1 receptor, Alpha-2A adrenergic receptor, and the 5-HT1A and 5-HT2A receptors . These targets play crucial roles in neurotransmission, affecting mood, cognition, and body functions.

Mode of Action

N-methyl-2-aminoindane acts as a highly selective norepinephrine reuptake inhibitor and releasing agent in vitro . It has high affinity as a norepinephrine reuptake inhibitor but also has affinity as a TAAR1 receptor agonist, an Alpha-2A adrenergic receptor agonist, and as a binding agent at the 5-HT1A and 5-HT2A receptors .

Biochemical Pathways

The compound’s interaction with its targets affects the norepinephrine and serotonin pathways, which are involved in mood regulation and other cognitive functions .

Pharmacokinetics

Studies on N-methyl-2-aminoindane metabolism have identified several metabolites in the blood, urine, and hair of mice after administration . These metabolites include 2-aminoindane (2AI), two hydroxy-2-AI, and four hydroxy-NM-2-AI . The presence of these metabolites in different biological samples indicates the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.

Result of Action

The molecular and cellular effects of N-methyl-2-aminoindane’s action are primarily related to its influence on neurotransmission. By inhibiting the reuptake of norepinephrine and interacting with various receptors, it can potentially alter mood and cognition .

Analyse Biochimique

Biochemical Properties

N-methyl-2,3-dihydro-1H-inden-2-amine is believed to interact with various enzymes, proteins, and other biomolecules. It has been found to have high affinity as a norepinephrine reuptake inhibitor . It also has affinity as a TAAR1 receptor agonist, an Alpha-2A adrenergic receptor agonist, and as a binding agent at the 5-HT1A and 5-HT2A receptors .

Cellular Effects

It is speculated that this compound most likely acts as both a dopamine and norepinephrine releasing agent . This means it effectively boosts the levels of the norepinephrine and dopamine neurotransmitters in the brain by binding to and partially blocking the transporter proteins that normally remove those monoamines from the synaptic cleft .

Molecular Mechanism

The molecular mechanism of N-methyl-2,3-dihydro-1H-inden-2-amine involves its interaction with various receptors and transporters. As mentioned earlier, it acts as a norepinephrine reuptake inhibitor and a TAAR1 receptor agonist . It also binds to the Alpha-2A adrenergic receptor, 5-HT1A, and 5-HT2A receptors . These interactions can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Studies have been conducted to identify the main metabolites of this compound in biological samples . These studies have identified seven main metabolites in the urine, including 2-aminoindane (2AI), two hydroxy-2AI, and four hydroxy-N-methyl-2,3-dihydro-1H-inden-2-amine .

Metabolic Pathways

The metabolic pathways of N-methyl-2,3-dihydro-1H-inden-2-amine involve several enzymes and cofactors. A study on the metabolism of this compound identified seven main metabolites in the urine . These metabolites were identified as 2-aminoindane (2AI), two hydroxy-2AI, and four hydroxy-N-methyl-2,3-dihydro-1H-inden-2-amine .

Méthodes De Préparation

Méthodes de production industrielle : Les méthodes de production industrielle pour le N-méthyl-2-AI (chlorhydrate) ne sont pas bien documentées dans la littérature. L'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire, en veillant à une manipulation appropriée des réactifs et des solvants, et en optimisant les conditions réactionnelles pour des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Types de réactions : N-méthyl-2-AI (chlorhydrate) peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent le reconvertir en son amine parent, le 2-aminoindane.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des nucléophiles comme les halogénures, les thiols ou les amines peuvent être utilisés dans des conditions basiques ou acides.

Principaux produits :

Oxydation : Dérivés N-oxydes.

Réduction : 2-aminoindane.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

N-méthyl-2-AI (chlorhydrate) a plusieurs applications de recherche scientifique :

Biologie : Étudié pour ses effets sur la nociception et le comportement exploratoire chez les modèles animaux.

5. Mécanisme d'action

N-méthyl-2-AI (chlorhydrate) agit comme un inhibiteur très sélectif de la recapture de la noradrénaline et un agent libérateur in vitro . Il a une forte affinité pour les transporteurs de la noradrénaline et interagit également avec d'autres récepteurs tels que TAAR1, les récepteurs adrénergiques alpha-2A et les récepteurs de la sérotonine (5-HT1A et 5-HT2A) . Ces interactions contribuent à ses effets psychoactifs et à ses applications thérapeutiques potentielles.

Composés similaires :

2-aminoindane : Le composé parent de N-méthyl-2-AI, sans le groupe N-méthyle.

Méthamphétamine : Un stimulant structurellement apparenté avec un profil pharmacologique différent.

5,6-méthylènedioxy-2-aminoindane (MDAI) : Un analogue contrôlé avec un substituant méthylènedioxy.

Unicité : N-méthyl-2-AI (chlorhydrate) est unique en raison de son inhibition sélective de la recapture de la noradrénaline et de ses propriétés de libération, qui le différencient des autres composés similaires. Sa rigidité structurale, comparée à la méthamphétamine, peut contribuer à ses effets pharmacologiques distincts .

Comparaison Avec Des Composés Similaires

2-aminoindane: The parent compound of N-methyl-2-AI, lacking the N-methyl group.

Methamphetamine: A structurally related stimulant with a different pharmacological profile.

5,6-methylenedioxy-2-aminoindane (MDAI): A controlled analog with a methylenedioxy substituent.

Uniqueness: N-methyl-2-AI (hydrochloride) is unique due to its selective norepinephrine reuptake inhibition and releasing properties, which differentiate it from other similar compounds. Its structural rigidity, compared to methamphetamine, may contribute to its distinct pharmacological effects .

Activité Biologique

N-Methyl-2,3-dihydro-1H-inden-2-amine, also known as N-methyl-2-aminoindane (NM-2-AI), is a compound of significant interest due to its biological activities, particularly in the context of neurotransmitter modulation. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

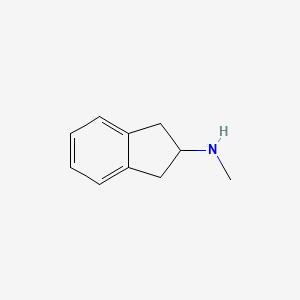

Chemical Structure and Properties

N-Methyl-2,3-dihydro-1H-inden-2-amine has the molecular formula C₉H₁₃N and a molecular weight of approximately 135.21 g/mol. Its structure features a methyl group attached to the nitrogen atom of a dihydroindene framework, which contributes to its biological activity.

The primary mechanism of action for NM-2-AI involves its role as a norepinephrine reuptake inhibitor . This compound has been shown to selectively inhibit the reuptake of norepinephrine in vitro, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, NM-2-AI interacts with several receptors:

- TAAR1 (Trace Amine Associated Receptor 1) : Modulates neurotransmission and may influence mood and cognition.

- Alpha-2A adrenergic receptor : Plays a role in regulating norepinephrine release.

- 5-HT1A and 5-HT2A receptors : Involved in serotonin signaling pathways that affect mood and anxiety.

This multi-target interaction suggests that NM-2-AI may have complex effects on mood regulation and cognitive functions.

Pharmacokinetics

Research indicates that NM-2-AI undergoes metabolic transformations primarily in the liver. Studies utilizing pooled human liver microsomes revealed that NM-2-AI forms several metabolites, including hydroxylamine derivatives, which are significant for understanding its pharmacological profile .

Neurotransmitter Modulation

The inhibition of norepinephrine reuptake by NM-2-AI positions it as a potential candidate for treating mood disorders. By increasing norepinephrine levels, it may alleviate symptoms associated with depression and anxiety. Additionally, its interaction with serotonin receptors suggests possible applications in treating anxiety disorders.

Case Studies and Research Findings

- In Vitro Studies : In vitro experiments have demonstrated that NM-2-AI significantly increases norepinephrine levels in neuronal cultures, which correlates with enhanced synaptic transmission and potential antidepressant effects.

- Metabolism Studies : A study focusing on the metabolic pathways of NM-2-AI identified several metabolites that could contribute to its pharmacological effects. Notably, the formation of hydroxylamines suggests potential neuroprotective properties .

- Animal Models : Preliminary studies using rodent models indicate that NM-2-AI exhibits behavioral changes consistent with increased norepinephrine activity, such as heightened alertness and reduced anxiety-like behaviors .

Data Table: Summary of Biological Activities

Future Directions

The ongoing research into NM-2-AI highlights its potential as a therapeutic agent for mood disorders and other neuropsychiatric conditions. Future studies should focus on:

- Detailed pharmacokinetic profiling in humans.

- Long-term effects on mood regulation.

- Exploration of its efficacy in clinical settings for treating depression and anxiety.

Propriétés

IUPAC Name |

N-methyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWZQUCTTOBHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901010100 | |

| Record name | N-Methyl-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901010100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24445-44-1 | |

| Record name | NM-2-AI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024445441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901010100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLINDAN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLW84Y27HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.